

Validating the Synthesis of 2-Fluoro-4-methylsulfonylphenol: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 2-Fluoro-4-methylsulfonylphenol

Cat. No.: B1316080

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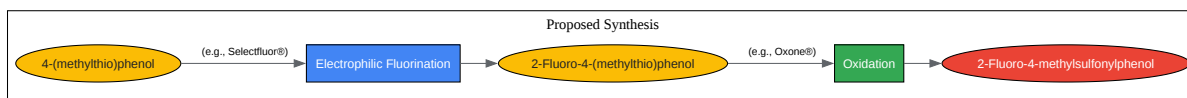
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a potential synthetic route to **2-Fluoro-4-methylsulfonylphenol**, a compound of interest in pharmaceutical and chemical research. The validation of the synthesized product is demonstrated through a comprehensive spectroscopic analysis, offering a benchmark for researchers in the field. This document presents a plausible synthesis pathway based on established chemical transformations and detailed protocols for the spectroscopic techniques used for its characterization.

Synthesis Approach: A Two-Step Pathway

A feasible and efficient synthesis of **2-Fluoro-4-methylsulfonylphenol** can be envisioned through a two-step process starting from 4-(methylthio)phenol. This method involves an initial electrophilic fluorination followed by an oxidation of the thioether to the corresponding sulfone. This approach is advantageous as it utilizes readily available starting materials and employs well-documented reactions.

An alternative strategy could involve the ipso-hydroxylation of a corresponding arylboronic acid. This modern cross-coupling method offers a different avenue to the target molecule and is presented here as a point of comparison.

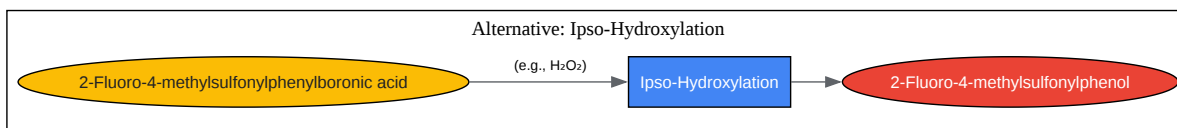


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Caption: Proposed two-step synthesis of **2-Fluoro-4-methylsulfonylphenol**.

Alternative Synthesis Route

A viable alternative for the synthesis of substituted phenols is the ipso-hydroxylation of arylboronic acids. This method is known for its mild reaction conditions and functional group tolerance.



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Caption: Alternative synthesis via ipso-hydroxylation.

Spectroscopic Validation

The successful synthesis of **2-Fluoro-4-methylsulfonylphenol** requires rigorous characterization to confirm its molecular structure and purity. The following tables summarize the expected spectroscopic data for the target compound.

Table 1: Physical and Molecular Properties

Property	Value
Molecular Formula	C ₇ H ₇ FO ₃ S[1]
Molecular Weight	190.19 g/mol [1]
Melting Point	92-94 °C[2]
Appearance	Solid

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.7 - 7.9	m	2H	Aromatic H
~7.1 - 7.3	t	1H	Aromatic H
~5.0 - 6.0	br s	1H	Phenolic OH
3.05	s	3H	-SO ₂ CH ₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~155 (d, J ≈ 245 Hz)	C-F
~145	C-OH
~130	Aromatic C
~125 (d, J ≈ 10 Hz)	Aromatic C
~120 (d, J ≈ 25 Hz)	Aromatic C
~115 (d, J ≈ 5 Hz)	Aromatic C
44.9	-SO ₂ CH ₃

Table 4: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
3400 - 3100 (broad)	O-H (Phenolic)
1310, 1150	S=O (Sulfone)
1250 - 1000	C-F

Table 5: Mass Spectrometry Data

m/z	Interpretation
190.01	[M] ⁺ (Molecular Ion)
111	[M - SO ₂ CH ₃] ⁺

Experimental Protocols

General Synthesis of 4-(Methylsulfonyl)phenol (for comparison)[3]

To a solution of 4-(methylthio)phenol (3.2 mmol) in a mixture of ethanol (10.0 mL) and water (10.0 mL) at room temperature, Oxone® (6.5 mmol) was added in portions. The reaction mixture was stirred for 18 hours. Following the reaction, the mixture was partitioned between ethyl acetate and water. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield 4-(methylsulfonyl)phenol.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified product (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

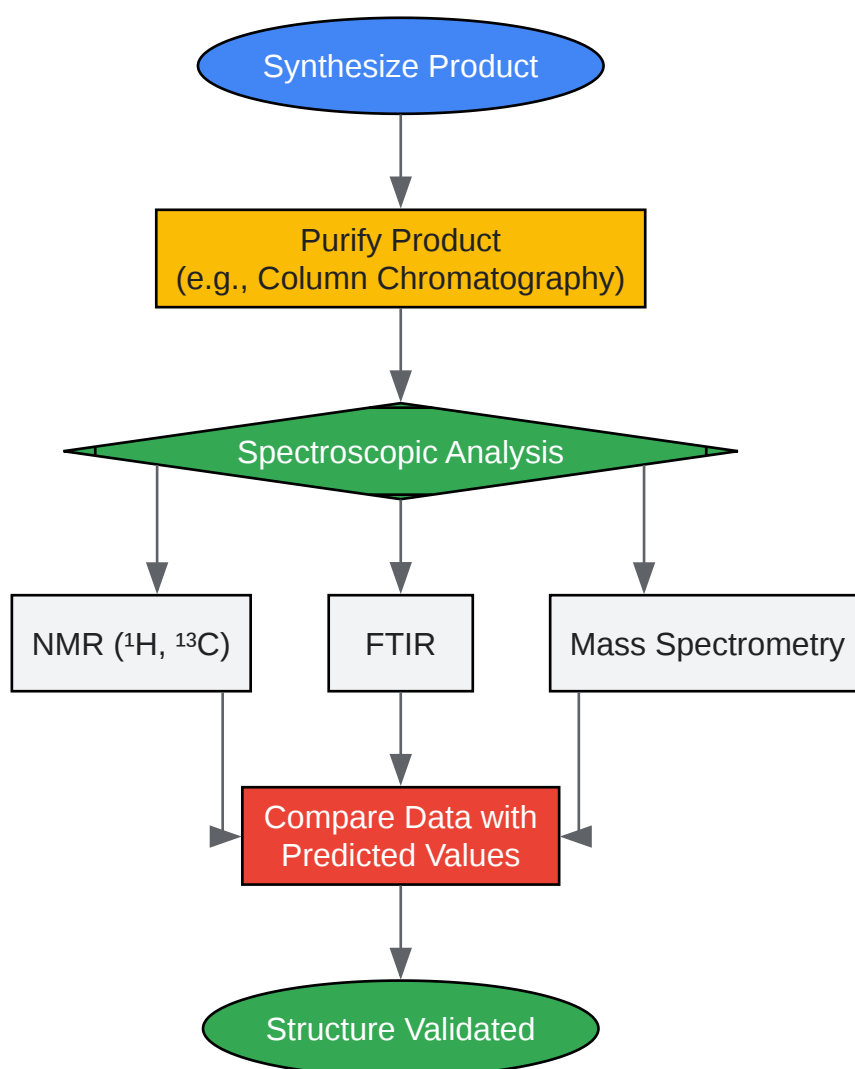
Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is obtained using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Workflow for Synthesis Validation



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Caption: Workflow for the synthesis and spectroscopic validation.

Conclusion

The successful synthesis of **2-Fluoro-4-methylsulfonylphenol** can be reliably validated through a combination of NMR, IR, and mass spectrometry. The presented spectroscopic data, based on theoretical predictions and analysis of analogous structures, provides a robust framework for the characterization of this compound. Researchers can utilize this guide to compare their experimental findings and confirm the identity and purity of their synthesized product. The outlined synthetic strategies offer practical approaches for obtaining this valuable chemical entity for further investigation in drug discovery and materials science.

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